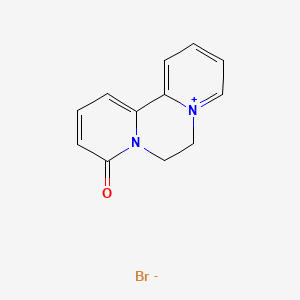
8-Hydroxy-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1H-isochromen-1-one is a heterocyclic organic compound belonging to the isochromen-1-one family. This compound is characterized by a fused benzene and lactone ring structure with a hydroxyl group at the 8th position. It is known for its diverse biological activities and has been a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the isomerization of anacardic acid derivatives. For instance, the unsaturated lactone 8-hydroxy-3-tridecyl-1H-isochromen-1-one can be synthesized by isomerizing anacardic acid with heterogeneous alkyl side chains .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The lactone ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactones, and various substituted isochromen-1-ones.
Scientific Research Applications
8-Hydroxy-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating inflammatory and infectious diseases.
Industry: The compound is used in the development of natural sweeteners and flavoring agents.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1H-isochromen-1-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: The hydroxyl group scavenges free radicals, preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
8-Hydroxy-1H-isochromen-1-one can be compared with other similar compounds, such as:
6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: This compound has similar structural features but differs in its substitution pattern.
3-[1-(3-benzoylphenyl)ethyl]-1H-isochromen-1-one: Known for its anti-inflammatory and antioxidant activities, this compound is derived from ketoprofen.
3-(3-chloro-2-hydroxypropyl)-8-hydroxy-6-methoxy-isochromen-1-one: This derivative exhibits unique cytotoxic and antimicrobial properties.
The uniqueness of this compound lies in its specific hydroxyl substitution at the 8th position, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5,10H |
InChI Key |
GZFXAOPNTDYZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
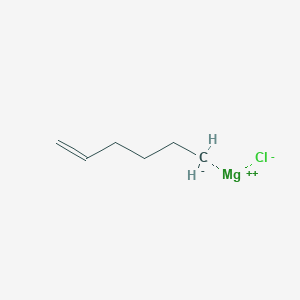
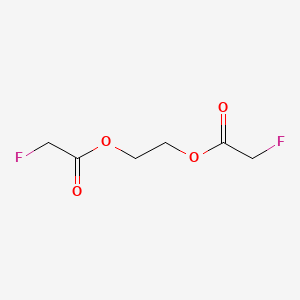
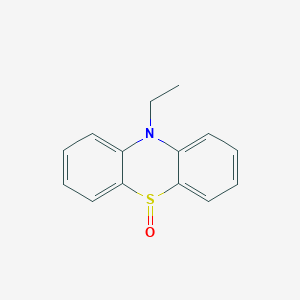
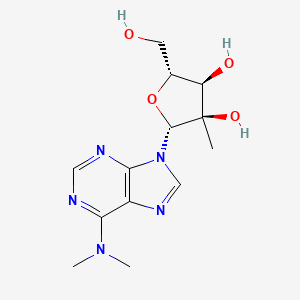

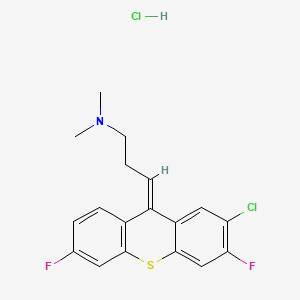
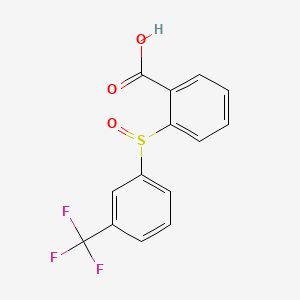
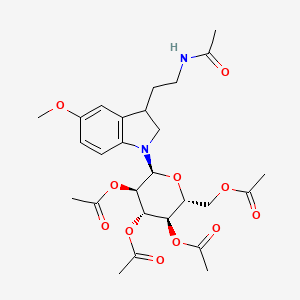
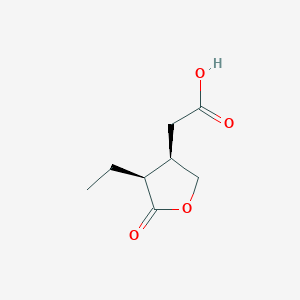
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
